7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
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Overview
Description
7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one is a bicyclic compound that belongs to the class of hexahydro-pyrrolo[1,2-a]imidazol-5-ones.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one can be achieved through several methods. One common approach involves the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides . Another method includes the cyclization of γ-oxo esters with α-aminoamides or phenylhydrazides of α-amino acids . Additionally, reactions of furan-2(3H)-ones with ethylenediamine or intramolecular cyclization of specific intermediates can be used to construct the hexahydro-pyrrolo[1,2-a]imidazol-5-one framework .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one involves its interaction with specific molecular targets. The compound can act as a peptidomimetic, mimicking the structure of peptides and interacting with enzymes or receptors in a similar manner . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- 7a-Methylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one
- Hexahydropyrrolo[1,2-a]pyrimidin-6-one
Comparison: Compared to similar compounds, 7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one has a unique hexyl substituent at the 7a position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct interactions with molecular targets and different applications in scientific research and industry .
Properties
CAS No. |
114543-43-0 |
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Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
7a-hexyl-2,3,6,7-tetrahydro-1H-pyrrolo[1,2-a]imidazol-5-one |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-7-12-8-6-11(15)14(12)10-9-13-12/h13H,2-10H2,1H3 |
InChI Key |
MHLIBFKJFUEMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC12CCC(=O)N1CCN2 |
Origin of Product |
United States |
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